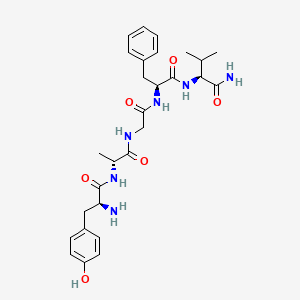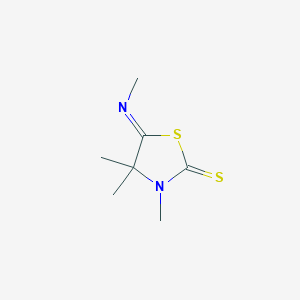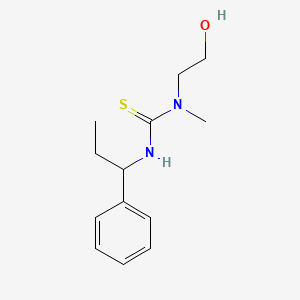
Octyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 4-methoxybenzoate, also known as octyl p-methoxybenzoate, is an organic compound with the molecular formula C16H24O3. It is an ester derived from 4-methoxybenzoic acid and octanol. This compound is commonly used in the cosmetic industry, particularly in sunscreens, due to its ability to absorb ultraviolet (UV) radiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyl 4-methoxybenzoate is synthesized through the esterification of 4-methoxybenzoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-methoxybenzoic acid and octanol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and octanol.
Oxidation: 4-methoxybenzoic acid derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Octyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV radiation.
Medicine: Explored for its potential use in topical formulations for skin protection.
Industry: Widely used in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.
Wirkmechanismus
The primary mechanism of action of octyl 4-methoxybenzoate is its ability to absorb UV radiation. The methoxy group on the aromatic ring enhances the compound’s ability to absorb UVB radiation, thereby protecting the skin from harmful effects. The absorbed energy is dissipated as heat, preventing damage to skin cells and reducing the risk of sunburn and other UV-induced skin conditions.
Vergleich Mit ähnlichen Verbindungen
Octyl 4-methoxybenzoate is often compared with other UV-absorbing compounds, such as:
Octyl methoxycinnamate: Another common UVB absorber used in sunscreens.
Benzophenone-3: A broad-spectrum UV absorber that protects against both UVA and UVB radiation.
Homosalate: A UVB absorber with similar applications in sunscreens.
Uniqueness
This compound is unique due to its specific absorption properties and its ability to provide effective UVB protection. Its chemical structure allows for efficient absorption of UV radiation, making it a valuable ingredient in sunscreen formulations.
Eigenschaften
| 75156-21-7 | |
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
octyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-16(17)14-9-11-15(18-2)12-10-14/h9-12H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
MYWIXKRFXVEVBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











